molecular formula C25H19N5O5 B2956967 N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1357821-39-6

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2956967
CAS No.: 1357821-39-6
M. Wt: 469.457
InChI Key: RTXSVLOPUIFTHC-UHFFFAOYSA-N
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Description

“N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide” typically involves multiple steps, including the formation of the benzodioxole ring, the triazoloquinoxaline core, and the final acetamide linkage. Common reagents used in these reactions include:

    Benzodioxole formation: This step may involve the cyclization of catechol derivatives with formaldehyde.

    Triazoloquinoxaline synthesis: This can be achieved through the reaction of quinoxaline derivatives with azides under specific conditions.

    Acetamide linkage: The final step often involves the coupling of the triazoloquinoxaline intermediate with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its structure suggests that it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, “this compound” may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide” include other heterocyclic compounds with similar ring structures, such as:

    Benzodioxole derivatives: Compounds containing the benzodioxole ring.

    Triazoloquinoxaline derivatives: Compounds with the triazoloquinoxaline core.

    Acetamide derivatives: Compounds with the acetamide linkage.

Uniqueness

The uniqueness of “this compound” lies in its combination of these structural elements, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O5/c1-15-6-9-17(10-7-15)35-24-23-28-29(25(32)30(23)19-5-3-2-4-18(19)27-24)13-22(31)26-16-8-11-20-21(12-16)34-14-33-20/h2-12H,13-14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXSVLOPUIFTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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